molecular formula C15H15N3O4 B11559596 N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)

N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)

Cat. No.: B11559596
M. Wt: 301.30 g/mol
InChI Key: FQYVCBKDCSOTBX-CAOOACKPSA-N
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Description

N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a hydrazone linkage, and a benzylidene group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with hydrazine derivatives, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(2-hydroxy-3-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit or activate various enzymatic pathways. Additionally, the benzylidene group can interact with cellular receptors, modulating biological responses .

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C15H15N3O4/c1-10-4-2-5-11(14(10)20)8-17-18-13(19)9-16-15(21)12-6-3-7-22-12/h2-8,20H,9H2,1H3,(H,16,21)(H,18,19)/b17-8+

InChI Key

FQYVCBKDCSOTBX-CAOOACKPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)O

Canonical SMILES

CC1=C(C(=CC=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)O

Origin of Product

United States

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